



Application Notes: 3,4-Dephostatin as a CAL-PDZ Domain Interaction Inhibitor

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Compound of Interest		
Compound Name:	3,4-Dephostatin	
Cat. No.:	B1664103	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

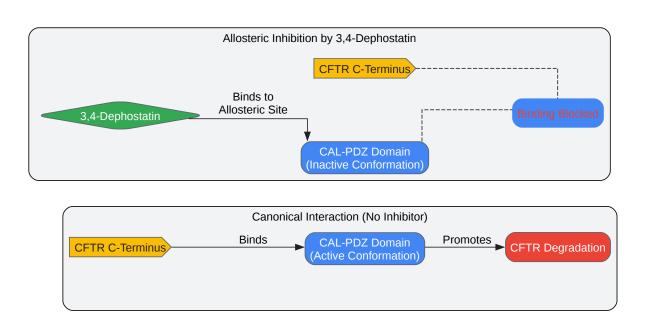
PDZ domains are common protein-protein interaction modules that play critical roles in organizing signaling complexes, localizing proteins, and regulating cellular trafficking.[1][2][3][4] The CFTR-associated ligand (CAL) protein contains a PDZ domain that is a key negative regulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein at the cell surface.[1][5] CAL binds to the C-terminal PDZ binding motif of CFTR, facilitating its endocytosis and subsequent lysosomal degradation.[5][6] This action reduces the amount of functional CFTR at the apical membrane. In cystic fibrosis, particularly with the common F508del mutation, enhancing the cell surface stability of CFTR is a primary therapeutic goal.[1] [7] Therefore, inhibiting the CAL-PDZ interaction with CFTR represents a promising strategy to increase the half-life and function of CFTR, potentially augmenting the efficacy of CFTR modulator therapies.[1][8]

3,4-Dephostatin and its analogs, methyl-**3,4-dephostatin** (MD) and ethyl-**3,4-dephostatin** (ED), have been identified as small-molecule inhibitors of the CAL-PDZ domain.[1][9] Uniquely, these compounds function not by competing for the canonical peptide-binding groove, but as allosteric inhibitors.[1]

Mechanism of Action



3,4-Dephostatin and its derivatives represent a novel class of allosteric modulators for PDZ domains.[1] Crystallographic and NMR data have shown that methyl-**3,4-dephostatin** (MD) binds to a pocket on the CAL-PDZ domain that is distinct from the canonical groove where the C-terminus of CFTR binds.[1] This allosteric binding event, which can be covalent or non-covalent depending on conditions, is thought to induce a conformational change in the PDZ domain.[1] This change disrupts the canonical binding site, thereby inhibiting the interaction with CFTR and preventing its subsequent degradation. This allosteric mechanism may offer a path to greater specificity compared to competitive inhibitors that target the highly conserved peptide-binding groove.[1]



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Caption: Mechanism of allosteric inhibition of the CAL-PDZ domain by **3,4-Dephostatin**.

Quantitative Data



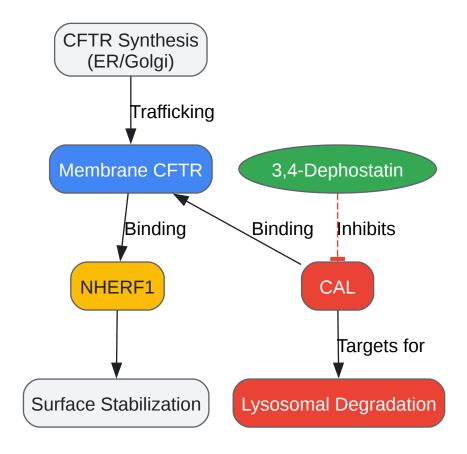
The following table summarizes the binding affinities of various small molecules and peptides that inhibit the CAL-PDZ domain interaction.

Inhibitor	Туре	Target	Affinity (Kd / Ki / IC50)	Reference
Methyl-3,4- dephostatin (MD)	Small Molecule (Allosteric)	CAL-PDZ	48 - 154 μΜ	[8]
iCAL1155	Small Molecule (Non- competitive)	CAL-PDZ	48 - 154 μM	[8]
iCAL1113	Small Molecule (Non- competitive)	CAL-PDZ	48 - 154 μM	[8]
kCAL01299 (WQVTRV)	Peptide (Competitive)	CAL-PDZ	493 nM (reducing conditions)	[8]
HPV16 E6 Peptide	Peptide (Competitive)	CAL-PDZ	>100 μM (Ki)	[10]
CFTR C- terminus Peptide	Peptide (Competitive)	CAL-PDZ	>100 μM (Ki)	[10]

Signaling & Trafficking Pathway

The CAL-PDZ domain is a critical component in the trafficking pathway that determines the cell-surface density of CFTR. After synthesis and maturation, CFTR is inserted into the apical membrane of epithelial cells. Here, it can be stabilized by scaffolding proteins like NHERF1, which anchor it to the cytoskeleton.[5] Alternatively, CFTR can be bound by CAL, which targets it for internalization and lysosomal degradation.[5][6] By inhibiting the CAL-CFTR interaction, 3,4-Dephostatin shifts the equilibrium towards CFTR stabilization, increasing its residence time at the plasma membrane where it can function as a chloride channel.





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Caption: Role of CAL-PDZ in the CFTR trafficking pathway and its inhibition by **3,4- Dephostatin**.

Experimental Protocols Protocol 1: Fluorescence Polarization (FP) Binding Assay

This protocol is for assessing the binding affinity of inhibitors to the CAL-PDZ domain in a high-throughput format.

Materials:

- Purified, recombinant CAL-PDZ domain protein.
- Fluorescently-labeled peptide corresponding to the C-terminus of CFTR (e.g., FITC-WQVTRV).



- Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.
- **3,4-Dephostatin** or other test compounds.
- 384-well, low-volume, black microplates.
- Microplate reader capable of measuring fluorescence polarization.

Method:

- Prepare Reagents:
 - Prepare a 2X stock of the fluorescent peptide in Assay Buffer at a final concentration of 20 nM.
 - Prepare a 2X stock of the CAL-PDZ protein. The final concentration should be optimized to yield a significant FP signal shift upon binding (typically in the low micromolar range).
 - Prepare serial dilutions of 3,4-Dephostatin in Assay Buffer.
- Assay Plate Setup:
 - Add 10 μL of Assay Buffer containing the test compound at various concentrations to the wells. Include wells for positive control (peptide + protein, no inhibitor) and negative control (peptide only).
 - Add 10 μ L of the 2X CAL-PDZ protein solution to all wells except the negative control wells (add 10 μ L of Assay Buffer instead).
 - Add 10 μL of the 2X fluorescent peptide solution to all wells.
 - The final volume in each well will be 30 μL.
- Incubation:
 - Incubate the plate at room temperature for 30 minutes, protected from light.
- Measurement:



- Measure the fluorescence polarization on a compatible plate reader.
- Data Analysis:
 - Plot the FP signal against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based CFTR Function Assay (Organoid Swelling)

This protocol measures the functional rescue of CFTR in patient-derived intestinal organoids.

Materials:

- Human intestinal organoids cultured in Matrigel (e.g., from a patient with the F508del mutation).
- Culture medium (e.g., L-WRN conditioned medium).
- Forskolin (FSK) solution (to activate CFTR via cAMP).
- 3,4-Dephostatin.
- Automated imaging platform or microscope.
- Image analysis software.

Method:

- Organoid Plating:
 - Plate organoids in a 96-well plate.
- Compound Treatment:
 - Treat organoids with 3,4-Dephostatin at desired concentrations for 24-48 hours. If testing synergy, pre-treat with CFTR correctors (e.g., Lumacaftor/VX-809) for 24 hours before adding the inhibitor.[8]



- Assay Initiation:
 - $\circ~$ At time t=0, add FSK (final concentration 5-10 $\mu\text{M})$ to the culture medium to activate CFTR.
- Imaging:
 - Acquire brightfield images of the organoids at t=0 and at regular intervals (e.g., every 30-60 minutes) for 2-3 hours.[11]
- Data Analysis:
 - Use image analysis software to measure the cross-sectional area of each organoid at each time point.
 - Calculate the percentage of swelling for each organoid relative to its area at t=0.
 - The degree of FSK-induced swelling correlates with CFTR function. Compare the swelling in treated vs. untreated organoids to determine the effect of 3,4-Dephostatin.

Protocol 3: Cell Surface Biotinylation Assay

This protocol quantifies the amount of CFTR protein at the plasma membrane of epithelial cells.

Materials:

- Human bronchial epithelial cells (e.g., CFBE410-) expressing the CFTR variant of interest. [12]
- Cell culture reagents.
- 3,4-Dephostatin.
- EZ-Link Sulfo-NHS-SS-Biotin (cleavable biotin).
- Quenching solution (e.g., PBS with 100 mM glycine).
- Lysis Buffer (RIPA buffer with protease inhibitors).



- Streptavidin-agarose beads.
- SDS-PAGE and Western blotting reagents.
- Anti-CFTR antibody.

Method:

- Cell Culture and Treatment:
 - Culture CFBE cells to confluence in 6-well plates.
 - Treat cells with 3,4-Dephostatin for the desired time (e.g., 24 hours).
- Biotinylation of Surface Proteins:
 - Wash cells twice with ice-cold PBS.
 - Incubate cells with Sulfo-NHS-SS-Biotin solution (1 mg/mL in PBS) for 30 minutes on ice.
 - Quench the reaction by washing cells three times with quenching solution.
- Cell Lysis:
 - Lyse the cells with ice-cold Lysis Buffer.
 - Clarify the lysate by centrifugation.
- Pull-down of Biotinylated Proteins:
 - Incubate a portion of the total cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C to capture surface proteins.
 - Wash the beads extensively with Lysis Buffer.
- Elution and Western Blotting:
 - Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (like DTT) to cleave the biotin linker.

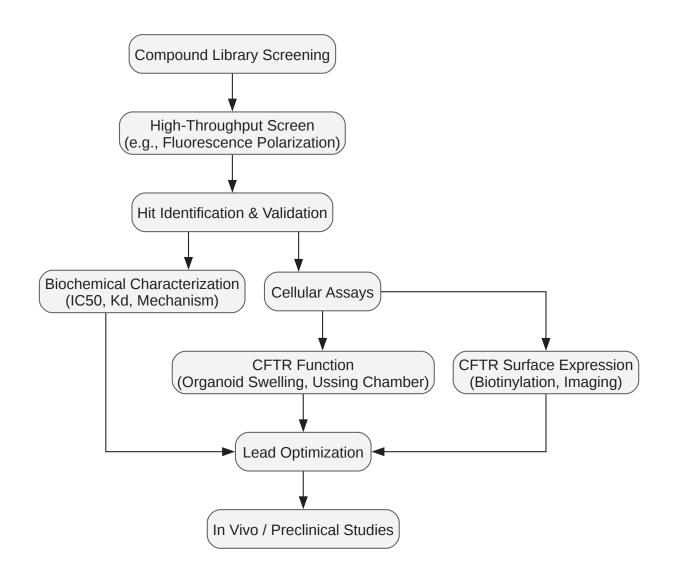


- Resolve the eluted proteins (surface fraction) and a sample of the total cell lysate by SDS-PAGE.
- Transfer to a PVDF membrane and perform a Western blot using an anti-CFTR antibody.
- Data Analysis:
 - Quantify the band intensities for CFTR in the surface fraction and the total lysate.
 - Calculate the ratio of surface CFTR to total CFTR to determine the effect of 3,4 Dephostatin on cell surface expression.[7]

Experimental Workflow

The following diagram outlines a typical workflow for identifying and validating a CAL-PDZ inhibitor.





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Caption: A standard workflow for the discovery and development of CAL-PDZ inhibitors.

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